molecular formula C11H8N2O2 B1363513 3-Phenyl-2-pyrazinecarboxylic acid CAS No. 2881-85-8

3-Phenyl-2-pyrazinecarboxylic acid

Cat. No. B1363513
CAS RN: 2881-85-8
M. Wt: 200.19 g/mol
InChI Key: DQLZTJMUULVRNZ-UHFFFAOYSA-N
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Description

3-Phenyl-2-pyrazinecarboxylic acid is a chemical compound with the molecular formula C11H8N2O2 . It is a derivative of pyrazinecarboxylic acid, which is a metabolite of the antibacterial agent Pyrazinamide .


Synthesis Analysis

The synthesis of N-(substituted phenyl)pyrazine-2, 3-dicarboximides, which are related to 3-Phenyl-2-pyrazinecarboxylic acid, has been reported . The synthesis starts from various substituted anilines and 2, 3-pyrazinedicarboxylic anhydrides prepared by the condensation of diaminomaleonitrile with 1, 2-diketones .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-2-pyrazinecarboxylic acid consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 200.193 Da and the monoisotopic mass is 200.058578 Da .


Physical And Chemical Properties Analysis

3-Phenyl-2-pyrazinecarboxylic acid is a white to off-white powder or crystals . It has a molecular weight of 200.2 .

Scientific Research Applications

1. Synthesis and Structure Analysis

3-Phenyl-2-pyrazinecarboxylic acid is used in the synthesis and structure analysis of various metal complexes. For instance, it assists in creating ternary metal complexes with N-heterocyclic ligands, leading to new compounds with unique structural properties (Fang et al., 2009). These compounds exhibit interesting thermal stabilities and luminescence properties.

2. Antimicrobial Applications

This compound is also instrumental in synthesizing pyrazole derivatives with antimicrobial properties. Research shows that certain pyrazole derivatives, synthesized using 3-Phenyl-2-pyrazinecarboxylic acid, exhibit moderate antimicrobial activity against various bacteria and fungi (Sharshira & Hamada, 2012).

3. Molecular Docking and Biological Evaluation

Another key application of 3-Phenyl-2-pyrazinecarboxylic acid is in molecular docking and biological evaluation studies. It is used to synthesize multi-heterocyclic anti-bacterial drugs, contributing to advancements in pharmacology and drug design (Dhevaraj et al., 2019).

4. Spectroscopic and Theoretical Studies

The compound finds usage in combined experimental and theoretical studies, such as in the research of biologically important pyrazole-4-carboxylic acid derivatives. These studies involve spectroscopic analysis and density functional theory (DFT) calculations (Viveka et al., 2016).

5. Synthesis of Bioactive Compounds

Research also indicates the utility of 3-Phenyl-2-pyrazinecarboxylic acid in the synthesis of bioactive compounds, particularly in creating derivatives that exhibit potential biological activities. These activities range from antimicrobial to potential anticancer properties (Liu et al., 2017).

6. Nonlinear Optical Properties

The compound is involved in the synthesis of novel organic conjugated molecules, which exhibit reversible acidochromism and nonlinear optical properties. These properties are significant for various applications in materials science (Xu et al., 2015).

Safety and Hazards

The safety information for 3-Phenyl-2-pyrazinecarboxylic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3-phenylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLZTJMUULVRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363754
Record name 3-Phenyl-2-pyrazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-2-pyrazinecarboxylic acid

CAS RN

2881-85-8
Record name 3-Phenyl-2-pyrazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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